PTX-013 HCl is classified as a polycationic calixarene derivative of paclitaxel. It is synthesized from paclitaxel, which is derived from the bark of the Pacific yew tree (Taxus brevifolia). The compound falls under the category of antineoplastic agents, specifically targeting cancer cells through various mechanisms of action .
The synthesis of PTX-013 HCl involves several steps that typically include the modification of the paclitaxel structure to enhance its pharmacological properties. A common method involves coupling paclitaxel with a calixarene moiety, which can improve drug delivery and efficacy.
The molecular structure of PTX-013 HCl features a modified paclitaxel backbone with additional functional groups introduced through the calixarene moiety. The compound's molecular formula and weight are crucial for understanding its chemical behavior:
The structural modifications aim to enhance solubility and bioavailability while maintaining or improving anticancer activity .
PTX-013 HCl participates in various chemical reactions that can be leveraged for drug delivery systems:
PTX-013 HCl exerts its anticancer effects primarily through microtubule stabilization. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, thereby disrupting normal mitotic spindle function during cell division. This leads to apoptosis in rapidly dividing cancer cells.
Key data supporting its mechanism include:
PTX-013 HCl exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
PTX-013 HCl is primarily utilized in cancer research and therapy due to its potent cytotoxic effects. Its applications include:
Calixarenes represent a class of macrocyclic molecules characterized by phenol units linked via methylene bridges. Their unique three-dimensional "basket-like" architecture enables precise functionalization at upper and lower rims, creating amphiphilic structures ideal for biomolecular interactions. These synthetic scaffolds have gained prominence in oncology due to their:
Notable examples include p-tert-butylcalix[4]arene (selective growth inhibition in MCF-7 and U-87 cells) and p-Sulfonatocalix[4]arene complexes (apoptosis induction in breast cancer). The C-4-Hydroxyphenylcalix[4]resorcinarene (HPCR) recently demonstrated selective cytotoxicity against glioblastoma (U-87) and lung cancer (A549) cell lines, attributed to enhanced hydrogen bonding from hydroxyl groups [2].
Table 1: Key Calixarene Scaffolds in Oncology
Compound | Target Cancers | Mechanistic Focus |
---|---|---|
p-tert-butylcalix[4]arene | Breast (MCF-7), Glioblastoma | Growth inhibition [2] |
HPCR | Lung (A549), Glioblastoma | Transcriptional regulation [2] |
PTX008/009 | Angiogenesis-dependent tumors | Galectin-1 inhibition [5] |
PTX-013 HCl (chemical name: 2,2',2'',2'''-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride) evolved from systematic optimization of earlier calixarenes PTX008 and PTX009. Key structural innovations include:
Table 2: Structural and Biochemical Properties of PTX-013 HCl
Parameter | Specification |
---|---|
Molecular Weight | 854.82 g/mol [1] |
Elemental Composition | C, 61.82%; H, 7.55%; Cl, 16.59%; N, 6.55%; O, 7.49% [1] |
Solubility | DMSO (>10 mM) [1] |
In Vitro IC50 Range | 0.1–0.5 µM (drug-resistant lines) [5] |
Critical preclinical findings demonstrate PTX-013's superiority:
Drug-resistant cancers employ multifaceted survival mechanisms that PTX-013 HCl uniquely counteracts:
PTX-013 effectively targets drug-tolerant persister (DTP) cells through:
Table 3: PTX-013 Efficacy in Resistant Cancer Models
Cell Line | Resistance Profile | PTX-013 IC50 (µM) | Fold Change vs Parental |
---|---|---|---|
SQ20B-R (H&N carcinoma) | Radio/chemoresistant | 0.18 ± 0.02 [5] | 1.2x |
MCF7-R (Breast adenocarcinoma) | ERα-negative phenotype | 0.32 ± 0.05 [5] | 1.5x |
Colo205-R (Colon adenocarcinoma) | Multi-kinase inhibitor resistant | 0.21 ± 0.03 [5] | 1.3x |
Molecular dynamics simulations reveal PTX-013's allosteric binding to galectin-1's F-face (Kd ≈ 150 nM), sterically hindering carbohydrate recognition domains essential for tumor immune evasion and angiogenesis [5] . This dual targeting of tumor parenchyma and microenvironment represents a paradigm shift from conventional cytotoxics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7